molecular formula C11H13N3 B1608770 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine CAS No. 704877-65-6

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Cat. No. B1608770
M. Wt: 187.24 g/mol
InChI Key: OYVAMJZOLMOBIL-UHFFFAOYSA-N
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Description

“1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is an organic compound that belongs to the class of phenethylamines . It is also known as 4-(1H-Imidazol-1-yl)benzylamine . This compound is a solid form .


Molecular Structure Analysis

The molecular formula of “1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is C10H11N3 . It has a molecular weight of 173.21 . The structure includes a phenyl ring linked to an imidazole ring .


Physical And Chemical Properties Analysis

“1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is a solid form . It has a molecular weight of 173.21 . The density is predicted to be 1.16±0.1 g/cm3 . The boiling point is predicted to be 345.0±25.0 °C .

Scientific Research Applications

Application in Organic Synthesis

Imidazole-containing compounds have been used in the synthesis of novel compounds. For instance, the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a novel compound in good yield and purity . This method involves the reaction of two different carbonyl compounds to form a new carbon-carbon bond, resulting in a compound with a conjugated system .

Application in Antifungal Research

Imidazole derivatives have been synthesized to evaluate their antifungal activity . For instance, 15 new 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substituedphenyl)prop-2-en-1-one derivatives were synthesized and their anticandidal activity was evaluated . The most potent derivatives were found to inhibit ergosterol biosynthesis in Candida krusei . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to the death of the fungus .

Application in Medicinal Chemistry

Imidazole derivatives have a variety of applications in medicinal chemistry . They are used in anticancer and anti-inflammatory medications and as antiviral agents . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

This compound is sold “as-is” without any warranty . It is classified as a non-combustible solid . Users should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . It should be stored in a dark place, under inert atmosphere, at 2-8°C .

properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVAMJZOLMOBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395898
Record name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

CAS RN

704877-65-6
Record name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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